molecular formula C19H30ClF3N2O2 B3014801 1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185554-92-0

1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B3014801
CAS RN: 1185554-92-0
M. Wt: 410.91
InChI Key: LDADXWMVRBERBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H30ClF3N2O2 and its molecular weight is 410.91. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Pharmacological Evaluation

Compounds with structural elements similar to the specified compound have been synthesized and evaluated for their potential pharmacological activities. For instance, a study on novel derivatives of piperazine compounds demonstrated their synthesis and investigation for antidepressant and antianxiety activities, highlighting the potential of such compounds in therapeutic applications (J. Kumar et al., 2017).

Molecular Docking and Anticancer Activity

Molecular docking studies have been utilized to investigate the potential anticancer activity of piperazine derivatives. A specific study synthesized a heterocyclic compound and evaluated its in vitro anticancer activities against human bone cancer cell lines, employing molecular docking to explore potential antiviral activity (G. Lv et al., 2019).

Antibacterial and Antihelmintic Activity

Research on piperazine derivatives includes the synthesis and biological evaluation of compounds for antibacterial and anthelmintic activities. This indicates the broad spectrum of potential applications for these compounds in addressing various infectious diseases (C. Sanjeevarayappa et al., 2015).

Structural Studies and Interaction with Biological Targets

Structural studies on piperazine derivatives aim to understand their conformation and interaction with biological targets, providing insights into their mechanism of action and potential therapeutic applications. For example, the crystal structures of active piperazine derivatives with anti-malarial activity have been reported, indicating the importance of specific structural features for generating activity (W. Cunico et al., 2009).

properties

IUPAC Name

1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F3N2O2.ClH/c1-4-18(2,3)26-14-17(25)13-23-8-10-24(11-9-23)16-7-5-6-15(12-16)19(20,21)22;/h5-7,12,17,25H,4,8-11,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDADXWMVRBERBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.